molecular formula C7H4BrN3O B13944701 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one

1-Bromopyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B13944701
M. Wt: 226.03 g/mol
InChI Key: AWQSLGUDHLTUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyridopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one typically involves the bromination of pyridopyridazine derivatives. One common method is the bromination of 4-hydroxypyrazolo[3,4-d]pyrimidine and its analogs, which leads to the corresponding 3-bromo derivatives . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromopyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyridazine ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridopyridazines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridazine ring.

Scientific Research Applications

1-Bromopyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

1-bromo-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12)

InChI Key

AWQSLGUDHLTUTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NNC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.